molecular formula C17H20N2O4 B8192391 (R)-2-Boc-amino-3-quinolin-4-yl-propionic acid

(R)-2-Boc-amino-3-quinolin-4-yl-propionic acid

Cat. No.: B8192391
M. Wt: 316.35 g/mol
InChI Key: PYIMRQWQFOYRSI-CQSZACIVSA-N
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Description

“(R)-2-Boc-amino-3-quinolin-4-yl-propionic acid” is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a quinolin-4-yl aromatic substituent, and a propionic acid backbone. The R configuration at the α-carbon defines its stereochemistry, which is critical for its interactions in biological systems or synthetic applications. This compound is likely utilized as an intermediate in peptide synthesis or medicinal chemistry, where the Boc group offers temporary protection for the amino functionality during solid-phase synthesis . The quinoline moiety contributes to π-π stacking interactions and may influence bioavailability or target binding, distinguishing it from simpler aromatic analogs.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-4-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-11-8-9-18-13-7-5-4-6-12(11)13/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIMRQWQFOYRSI-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NC2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=NC2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Boc-amino-3-quinolin-4-yl-propionic acid typically involves multiple steps. One common method starts with the preparation of the quinoline ring, followed by the introduction of the Boc-protected amino group. The reaction conditions often involve the use of strong bases and acids, as well as various organic solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

®-2-Boc-amino-3-quinolin-4-yl-propionic acid can undergo several types of chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-2-Boc-amino-3-quinolin-4-yl-propionic acid is utilized as a building block in the development of pharmaceutical compounds. Its unique structure allows for modifications that enhance biological activity.

Case Study:
In a study exploring quinoline derivatives for antitubercular activity, compounds derived from (R)-2-Boc-amino-3-quinolin-4-yl-propionic acid exhibited significant inhibitory effects against Mycobacterium tuberculosis, highlighting its potential in treating drug-resistant strains .

Enzyme Interaction Studies

The compound serves as a valuable tool for studying enzyme-substrate interactions due to its ability to mimic natural substrates.

Mechanism of Action:
The quinoline moiety can intercalate with DNA, potentially disrupting replication processes. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer properties .

Organic Synthesis

(R)-2-Boc-amino-3-quinolin-4-yl-propionic acid acts as an essential intermediate in the synthesis of more complex organic molecules.

Applications:
It is frequently employed in the synthesis of biologically active compounds, including anticancer agents and other pharmaceuticals. The versatility of this compound allows for various chemical transformations such as oxidation, reduction, and substitution reactions .

The biological activity of (R)-2-Boc-amino-3-quinolin-4-yl-propionic acid has been attributed to its interactions with various molecular targets:

  • DNA Intercalation: The quinoline ring can intercalate into DNA, disrupting its function and leading to cytotoxic effects on cancer cells.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological pathways.
  • Receptor Modulation: It can modulate receptor activity, impacting various signaling pathways within cells .

Mechanism of Action

The mechanism of action of ®-2-Boc-amino-3-quinolin-4-yl-propionic acid involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in further chemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Functional Implications

  • The quinolin-4-yl group in the target compound may similarly engage glutamate receptor subtypes, though further studies are needed .
  • Synthetic Utility: The Boc-protected quinoline derivative’s synthesis likely parallels methods in , where acyl chloride intermediates are coupled to amines under controlled conditions .

Biological Activity

(R)-2-Boc-amino-3-quinolin-4-yl-propionic acid is a compound of significant interest in medicinal chemistry, particularly due to its biological activity. This article explores its mechanism of action, biological effects, and potential applications, supported by data tables and relevant research findings.

Structure and Properties

Molecular Formula: C₁₉H₂₂F₃N₅O₂S
Molecular Weight: 405.46 g/mol
Functional Groups: Boc-protected amino group, quinoline ring.

The compound features a quinoline ring known for its intercalating properties with DNA, potentially affecting replication and transcription processes. The Boc (tert-butyloxycarbonyl) group provides stability and can be removed under acidic conditions to expose the amino group for further reactions.

The biological activity of (R)-2-Boc-amino-3-quinolin-4-yl-propionic acid is primarily attributed to its interaction with various molecular targets:

  • DNA Intercalation: The quinoline moiety can intercalate into DNA, disrupting its function and leading to cytotoxic effects on cancer cells.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological pathways, contributing to its anticancer properties.
  • Receptor Modulation: It may also modulate the activity of certain receptors, impacting various signaling pathways within cells.

Anticancer Properties

Several studies have evaluated the anticancer potential of (R)-2-Boc-amino-3-quinolin-4-yl-propionic acid:

  • In Vitro Cytotoxicity:
    • The compound has shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer) cells.
    • IC₅₀ values for these cell lines indicate varying degrees of potency:
      • HepG2: 37.59 μM
      • A2780: 22.76 μM
      • MDA-MB-231: 70–90 μM .
Cell LineIC₅₀ Value (μM)
HepG237.59
A278022.76
MDA-MB-23170–90
  • Mechanistic Insights:
    • The compound's ability to inhibit cell growth was linked to its structural modifications and the presence of the quinoline ring, which enhances its biological activity .

Antimicrobial Activity

Research also suggests that (R)-2-Boc-amino-3-quinolin-4-yl-propionic acid exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, indicating potential applications in antibiotic development .

Case Studies

  • Study on Antitumor Activity:
    • In a comparative study involving several quinazolinone derivatives, (R)-2-Boc-amino-3-quinolin-4-yl-propionic acid was found to have lower toxicity against normal cells while effectively inhibiting tumor cell proliferation .
  • Research on Enzyme Inhibition:
    • A study highlighted the compound's role in inhibiting proteasome activity, which is crucial for regulating protein degradation within cells. This inhibition was associated with enhanced antitumor effects in vitro .

Applications in Drug Development

(R)-2-Boc-amino-3-quinolin-4-yl-propionic acid serves as a valuable building block in pharmaceutical research:

  • Peptide Synthesis: Its structure allows for incorporation into peptides that can enhance drug stability and efficacy.
  • Bioconjugation Processes: It can be utilized to attach therapeutic agents to biomolecules, improving targeting mechanisms in cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-Boc-amino-3-quinolin-4-yl-propionic acid, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves coupling quinoline-4-carboxylic acid derivatives with Boc-protected amino acids. Key steps include:

  • Chiral resolution : Use of (R)-configured amino acids or enzymatic resolution to ensure enantiopurity .
  • Protection/deprotection : Boc (tert-butoxycarbonyl) groups are stable under acidic conditions but cleaved via TFA treatment. Monitoring by TLC or HPLC ensures reaction completion.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using ethanol/water) achieves ≥95% purity .
    • Critical Data :
Catalyst/ReagentYield (%)Purity (%)Reference
DCC/HOBt7892
EDCI/DMAP8595

Q. How is the stereochemical integrity of (R)-2-Boc-amino-3-quinolin-4-yl-propionic acid verified?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with a hexane/isopropanol mobile phase. Retention time comparison with racemic mixtures confirms enantiopurity .
  • Optical Rotation : Measure specific rotation ([α]D) at 20°C (e.g., +15.6° in methanol) against literature values .
  • Circular Dichroism (CD) : Peaks at 220–250 nm correlate with the (R)-configuration .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods to minimize inhalation exposure (airborne concentrations should be <0.1 mg/m³) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Decontamination : Immediate washing with 10% sodium bicarbonate solution if skin contact occurs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of (R)-2-Boc-amino-3-quinolin-4-yl-propionic acid in drug design?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 software at the B3LYP/6-31G(d) level optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO). Lower HOMO-LUMO gaps (~4.5 eV) indicate higher reactivity .
  • Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., kinases). A docking score of −9.2 kcal/mol suggests strong affinity for quinoline-binding pockets .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from independent assays (e.g., IC50 values) using fixed-effects models. Heterogeneity (I² >50%) indicates methodological variability .
  • Dose-Response Reassessment : Test compound concentrations from 1 nM–100 µM to identify non-linear effects. For example, biphasic curves may suggest off-target interactions .
  • Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific activity (e.g., kinase inhibition) to confirm mechanism .

Q. How do solvent and pH affect the stability of (R)-2-Boc-amino-3-quinolin-4-yl-propionic acid in aqueous buffers?

  • Methodological Answer :

  • Stability Studies : Monitor degradation via LC-MS over 72 hours. Key findings:
pHSolventHalf-Life (h)Major Degradant
7.4PBS48Quinoline-4-acid
2.0Simulated Gastric Fluid12Deprotected amine
  • Stabilization : Add 1% DMSO or 0.1% BSA to buffers to reduce aggregation .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the compound’s cytotoxicity in cancer cell lines?

  • Methodological Answer :

  • Cell Line Variability : Sensitivity differences in MCF-7 (IC50 = 12 µM) vs. HeLa (IC50 = 45 µM) may stem from variable expression of ABC transporters .
  • Assay Conditions : Serum-free media increases free drug concentration, artificially lowering IC50 by 30% .
  • Metabolic Interference : Quinoline moieties inhibit CYP450 enzymes, altering cytotoxicity in metabolically active cells .

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